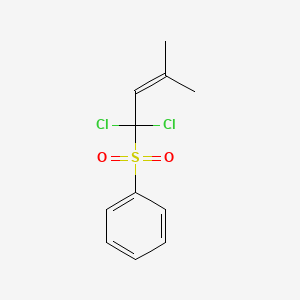
(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C11H12Cl2O2S This compound is characterized by the presence of a benzene ring attached to a sulfonyl group, which is further connected to a 1,1-dichloro-3-methylbut-2-ene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene typically involves the reaction of benzene sulfonyl chloride with 1,1-dichloro-3-methylbut-2-ene under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Addition Reactions: The double bond in the 1,1-dichloro-3-methylbut-2-ene moiety can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Addition: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrochloric acid) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide can yield 1-iodo-3-methylbut-2-ene derivatives, while oxidation with potassium permanganate can produce sulfonic acids.
Applications De Recherche Scientifique
(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The double bond in the 1,1-dichloro-3-methylbut-2-ene moiety can undergo addition reactions, further contributing to its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-3-methyl-1-butene: Similar in structure but lacks the sulfonyl group.
1-Chloro-3-methyl-2-butene: Contains a single chlorine atom and lacks the sulfonyl group
Uniqueness
The presence of both the sulfonyl group and the 1,1-dichloro-3-methylbut-2-ene moiety makes (1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene unique
Propriétés
Numéro CAS |
84602-94-8 |
|---|---|
Formule moléculaire |
C11H12Cl2O2S |
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
(1,1-dichloro-3-methylbut-2-enyl)sulfonylbenzene |
InChI |
InChI=1S/C11H12Cl2O2S/c1-9(2)8-11(12,13)16(14,15)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
KWPFTJBTKMPEBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(S(=O)(=O)C1=CC=CC=C1)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


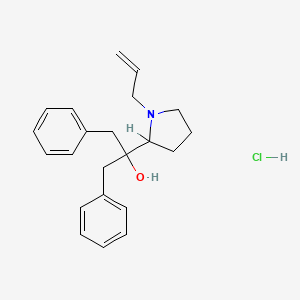
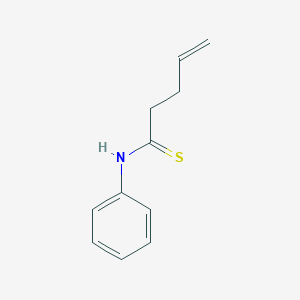
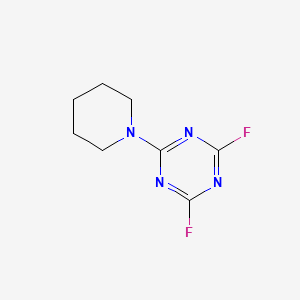
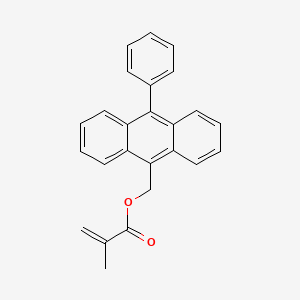
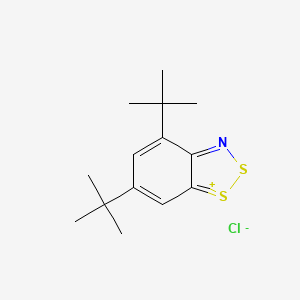
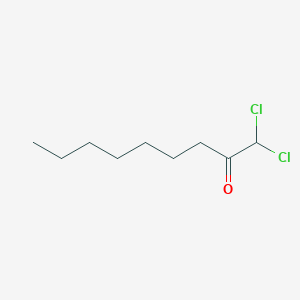

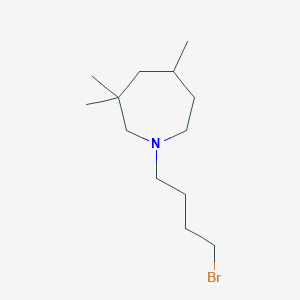
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
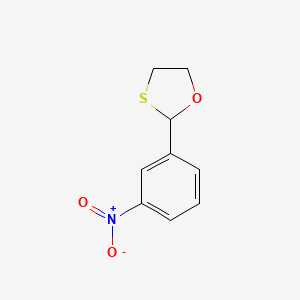
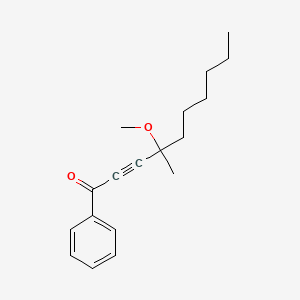
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
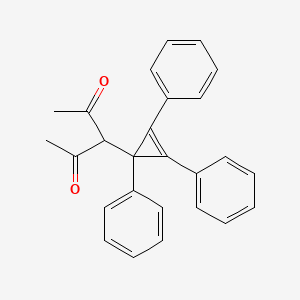
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
